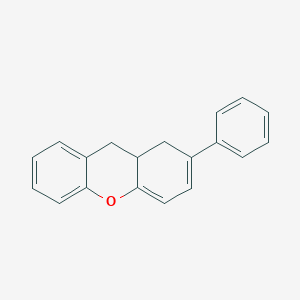
2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide typically involves the reaction of ethyl phenylacetate with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide involves its interaction with specific molecular targets and pathways. As a metabolite of anticonvulsant drugs, it may influence neurotransmitter activity and modulate neuronal excitability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and receptors in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylmalonamide: Another derivative of malonamide with similar chemical properties.
2-Ethyl-2-phenylmalonamide: A closely related compound with slight structural differences.
Uniqueness
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
59884-16-1 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-ethyl-N,N,N'-trimethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(12(17)15-2,13(18)16(3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3,(H,15,17) |
Clé InChI |
MZAAXUWEONYSSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)NC)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


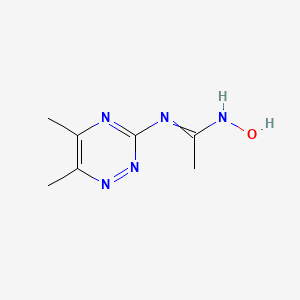
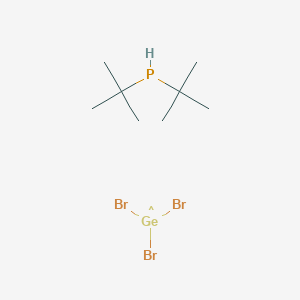

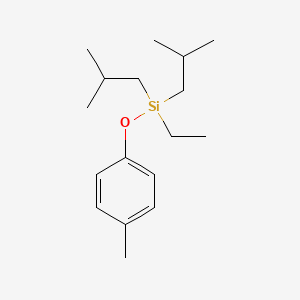
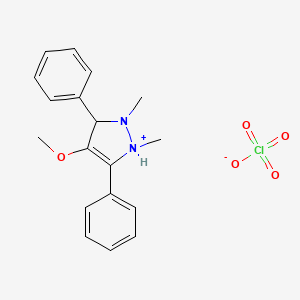
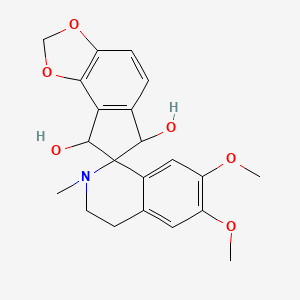
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)

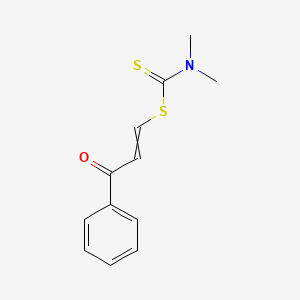
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

